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molecular formula C11H21NO2 B8607296 (Rac)-3-cyclopentylamino-butanoic acid ethyl ester

(Rac)-3-cyclopentylamino-butanoic acid ethyl ester

Cat. No. B8607296
M. Wt: 199.29 g/mol
InChI Key: GWZQCWCLEGMJNC-UHFFFAOYSA-N
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Patent
US07517873B2

Procedure details

To a solution of 1.5 g (0.010 mole) of (rac)-3-amino-butanoic acid ethyl ester (90% technical grade) and 0.93 mL (0.0105 mole) of cyclopentanone in 50 mL of dichloromethane was added 1.8 g (0.022 mole) of sodium acetate and 3.18 g (0.015 mole) of sodium triacetoxyborohydride. The mixture was stirred overnight at room temperature and then 50 mL of 10% sodium bicarbonate solution was added. The aqueous layer was extracted twice with 50 mL of dichloromethane and then combined dichloromethane layers were dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The residue was purified by silica gel chromatography, eluting with dichloromethane-methanol (100:0-95:5 gradient) to give 1.0 g of (rac)-3-cyclopentylamino-butanoic acid ethyl ester as a colorless oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.93 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:9])[CH2:5][CH:6]([NH2:8])[CH3:7])[CH3:2].[C:10]1(=O)[CH2:14][CH2:13][CH2:12][CH2:11]1.C([O-])(=O)C.[Na+].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(=O)(O)[O-].[Na+]>ClCCl>[CH2:1]([O:3][C:4](=[O:9])[CH2:5][CH:6]([NH:8][CH:10]1[CH2:14][CH2:13][CH2:12][CH2:11]1)[CH3:7])[CH3:2] |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)OC(CC(C)N)=O
Name
Quantity
0.93 mL
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
1.8 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
3.18 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with 50 mL of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
combined dichloromethane layers were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with dichloromethane-methanol (100:0-95:5 gradient)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(CC(C)NC1CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 50.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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